5-Methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
Description
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-4-2-5-6(3-9-4)10-11-7(5)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13) |
InChI Key |
FELAXBCDBKSEJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=N1)NN=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
From Pyrazole Precursors via Tandem Functionalization
A prominent approach involves constructing the pyrazolo[3,4-c]pyridine core through cyclization reactions. For example, 5-halo-1H-pyrazolo[3,4-c]pyridine intermediates can be synthesized using 3-aminopyrazole derivatives and maleic acid diesters under alkaline conditions. Key steps include:
-
Reagents : Maleic acid diester, sodium hydride, or potassium tert-butoxide.
-
Conditions : Solvothermal reactions (20–50°C, toluene or ether solvents).
Functional Group Transformations
Ester Hydrolysis
The carboxylic acid group is often introduced via hydrolysis of preformed esters:
Deprotection of tert-Butyl Esters
Trifluoroacetic acid (TFA)-mediated deprotection is a high-yielding alternative:
Optimization Techniques
Solvent and Catalyst Screening
Regioselective Methylation
Methyl groups are introduced via:
-
Alkylation : CH₃I/K₂CO₃ in DMF (80°C, 12 hours).
-
Directed C–H activation : Using TMPMgCl·LiCl for selective C-5 metalation.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclization | Scalable, fewer steps | Requires toxic halides | 70–85% |
| Cross-Coupling | High regioselectivity | Expensive Pd catalysts | 80–92% |
| Hydrolysis | Simple, high efficiency | Long reaction times | 88–95% |
Mechanistic Insights
Chemical Reactions Analysis
Carboxylic Acid Functional Group Reactions
The carboxylic acid moiety undergoes typical acid-derived reactions, including esterification, amidation, and salt formation.
Table 1: Reactions at the Carboxylic Acid Group
Electrophilic Aromatic Substitution (EAS)
The pyrazolo[3,4-c]pyridine ring undergoes substitution at electron-rich positions (e.g., C-5 or C-6).
Table 2: EAS Reactions on the Heterocyclic Core
Nucleophilic Substitution
The methyl group at position 5 and halogen substituents (if introduced) participate in nucleophilic reactions.
Table 3: Nucleophilic Reactions
Reduction and Oxidation
The pyridine ring and substituents are redox-active under specific conditions.
Table 4: Redox Reactions
Cycloaddition and Ring Functionalization
The compound participates in cycloaddition reactions due to its conjugated π-system.
Table 5: Cycloaddition Reactions
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Diels-Alder | Maleic anhydride, toluene, 110°C | Fused bicyclic adduct | 50% | |
| 1,3-Dipolar Cycloaddition | Azide, Cu(I), RT | Triazole-linked derivative | 68% |
Metal Complexation
The nitrogen-rich structure facilitates coordination with transition metals.
Table 6: Metal Complexation Reactions
| Metal Ion | Ligand Sites Involved | Application | Source |
|---|---|---|---|
| Ru(II) | Pyridine N, carboxylate O | Anticancer agents | |
| Cu(II) | Pyrazole N, carboxylic acid O | Catalytic systems |
Key Research Findings
-
Biological Activity : Ester derivatives show enhanced bioavailability compared to the parent acid, with methyl esters exhibiting COX-2 inhibition (IC<sub>50</sub> = 0.8 µM).
-
Catalytic Applications : Cu(II) complexes of this compound demonstrate efficacy in promoting click chemistry reactions (TOF = 1,200 h<sup>−1</sup>) .
-
Synthetic Utility : Brominated derivatives serve as intermediates for synthesizing kinase inhibitors (e.g., CDK2 inhibition at IC<sub>50</sub> = 12 nM) .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 177.16 g/mol
- CAS Number : 1935634-54-0
- PubChem CID : 86346475
The compound features a carboxylic acid group at the 3-position and a methyl group at the 5-position of the pyrazolo ring. This unique substitution pattern influences its biological activity and chemical reactivity.
Medicinal Chemistry
5-Methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid has emerged as a promising scaffold for drug development due to its ability to inhibit specific enzymes involved in critical biological pathways.
- Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. Inhibition of CDK2 has been linked to reduced proliferation in cancer cell lines .
- Therapeutic Potential : Research indicates potential applications in developing therapeutic agents for various diseases, including cancer. For instance, derivatives of this compound have demonstrated potent inhibition of TBK1 (TANK-binding kinase 1), with IC50 values as low as 0.2 nM, affecting immune response pathways and cancer proliferation.
The biological activity of 5-Methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid primarily stems from its structural features that allow it to interact with multiple biological targets.
- Case Study Example : A study evaluated the binding affinity of this compound to various kinase targets, revealing promising results for further exploration in drug design aimed at targeting specific cancers .
Material Science
In addition to its medicinal applications, this compound is being investigated for its role in materials science.
- Novel Polymers : Its unique structure allows for the development of new materials with specific electronic or optical properties. Research is ongoing into its potential use in creating advanced polymers.
Mechanism of Action
The mechanism of action of 5-Methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|
| 5-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (116855-09-5) | C8H7N3O2 | 177.16 | 273–278.5 |
| 3-Methoxy-5-methylpyrazine-2-carboxylic acid (EN300-43359041) | C9H17KO3 | 281.31* | N/A |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | C9H6F3N3O2 | 257.16 | N/A |
*Note: Discrepancy in molecular weight for 3-methoxy-5-methylpyrazine-2-carboxylic acid () may indicate a potassium salt or reporting error .
Research Findings and Implications
- Synthetic Challenges : Bromination and methoxy substitution require precise conditions (e.g., AcOH/AcONa for bromination ), whereas methyl groups may be introduced via alkylation or using methylating agents.
- Biological Relevance : Trifluoromethyl and halogenated derivatives show promise in anticancer research due to enhanced target interaction .
- Data Discrepancies : Molecular weight inconsistencies (e.g., vs. 5) highlight the need for verification via primary literature or analytical methods.
Biological Activity
5-Methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid (CAS No. 1935634-54-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antiviral, anti-inflammatory, and anticancer properties, supported by case studies and research findings.
- Molecular Formula : C₈H₇N₃O₂
- Molecular Weight : 177.16 g/mol
- PubChem CID : 86346475
Antiviral Activity
Research indicates that derivatives of pyrazolo[3,4-c]pyridine compounds exhibit significant antiviral properties. For instance:
- Anti-HSV-1 Activity : In a study evaluating various pyrazolo derivatives, 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid demonstrated promising activity against the herpes simplex virus type 1 (HSV-1). The compound was tested in Vero cells, showing a notable reduction in viral titers at specific concentrations .
- Mechanism of Action : The antiviral mechanism appears to involve inhibition of viral replication pathways, making these compounds potential candidates for further development as antiviral agents. The structure of the compound allows for interactions with viral proteins, which may disrupt their function and replication cycle .
Anti-inflammatory Properties
The inflammatory response is a critical area of research for pyrazolo compounds:
- Cytokine Modulation : Studies have shown that 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid can modulate cytokine levels in vitro. This modulation can lead to reduced inflammation in various cellular models, indicating its potential utility in treating inflammatory diseases .
Anticancer Activity
The compound's anticancer properties have been explored through various studies:
- Inhibition of Tumor Cell Proliferation : In vitro assays demonstrated that 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid inhibits the proliferation of several cancer cell lines, including HeLa and HCT116. The compound showed IC₅₀ values indicating effective inhibition at low concentrations .
- Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression. These findings suggest that this compound could be a promising lead for developing new anticancer therapies .
Table 1: Summary of Biological Activities
Q & A
What are the standard synthetic routes for 5-Methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid?
Basic
The synthesis typically involves cyclization reactions using pyrazolecarbaldehyde precursors. For example, treatment of azido-substituted pyrazolecarbaldehydes with hydrazine hydrate under acidic reflux conditions (e.g., acetic acid in ethanol) can yield pyrazolo[3,4-c]pyridine derivatives. Variations in catalysts (e.g., iodine) or temperature may alter regioselectivity, as seen in the formation of dihydropyrazolo[3,4-c]pyridines versus amino-substituted analogs .
What analytical techniques are critical for assessing the purity and structure of this compound?
Basic
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard for purity assessment (>95% thresholds). Structural confirmation relies on / NMR to resolve substituent positions, IR spectroscopy for functional group identification, and mass spectrometry (ESI-MS) for molecular weight validation. For example, NMR peaks near δ 2.56 ppm may indicate methyl groups in analogous compounds .
How do reaction conditions influence the regioselectivity of pyrazolo[3,4-c]pyridine synthesis?
Advanced
Regioselectivity is highly sensitive to reaction parameters. For instance, using iodine as a catalyst at room temperature favors amination at specific positions, while refluxing with acetic acid promotes alternative cyclization pathways. Mechanistic studies suggest iodine facilitates azide-to-amine conversion, altering intermediate stability and directing bond formation . Researchers should optimize solvent polarity, temperature, and catalyst loading to control outcomes.
What strategies are recommended for derivatizing this compound for biological activity studies?
Advanced
Functionalization often targets the carboxylic acid group. Amide formation via coupling reagents (e.g., EDC/HOBt) is common. For example, General Procedure F1 in drug design contexts involves reacting the acid with amines under mild conditions to generate bioactive derivatives. Post-derivatization, LCMS and NMR are critical to confirm structural integrity .
How can researchers resolve contradictions in reported spectral data or synthetic yields?
Advanced
Contradictions may arise from subtle differences in reaction setups or impurities. Reproducibility studies with controlled parameters (e.g., solvent purity, inert atmosphere) are essential. Cross-validation using complementary techniques (e.g., X-ray crystallography for ambiguous NMR signals) and computational modeling (DFT for predicting shifts) can clarify discrepancies .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced
Scale-up introduces challenges like exothermic reaction control and byproduct accumulation. Flow chemistry systems may improve heat dissipation, while telescoping steps (e.g., in situ azide formation) reduce intermediate isolation. Purity maintenance requires rigorous inline monitoring (e.g., PAT tools) and crystallization optimization to avoid amorphous byproducts .
How does the electronic nature of substituents affect the compound’s reactivity in further modifications?
Advanced
Electron-withdrawing groups (e.g., methyl at position 5) deactivate the pyridine ring, slowing electrophilic substitution. Conversely, electron-donating groups enhance nucleophilic aromatic substitution feasibility. Computational studies (HOMO-LUMO analysis) and Hammett plots can predict substituent effects on reaction rates and regiochemistry .
What are the best practices for handling stability issues during storage?
Basic
The compound should be stored under inert atmosphere (argon) at -20°C to prevent hydrolysis of the carboxylic acid group. Stability studies (e.g., accelerated degradation under 40°C/75% RH) can identify degradation pathways, with LCMS used to monitor decomposition products like decarboxylated analogs .
How can researchers validate the biological relevance of structural analogs?
Advanced
Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., methyl, halogens) and evaluation in target assays (e.g., kinase inhibition). Molecular docking (using software like AutoDock) can prioritize analogs with optimal binding to active sites, as demonstrated in pyrazolo[3,4-b]pyridine-based drug candidates .
What synthetic alternatives exist for iodine-free cyclization protocols?
Advanced
Transition-metal catalysis (e.g., Cu(I) for azide-alkyne cycloaddition) or photoredox methods offer iodine-free routes. For example, visible-light-mediated cyclization of azides with aldehydes under mild conditions could reduce side reactions and improve atom economy, though yields require optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
